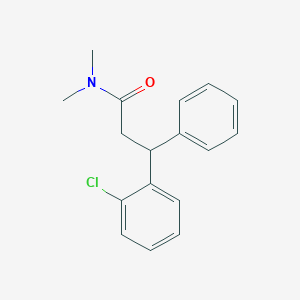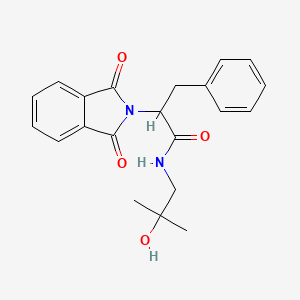![molecular formula C18H21N3OS B3923757 1-(cyclopropylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B3923757.png)
1-(cyclopropylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide
Descripción general
Descripción
1-(cyclopropylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide is a chemical compound that belongs to the family of proline derivatives. It has been studied for its potential use as a therapeutic agent due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1-(cyclopropylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to modulate the activity of the cannabinoid receptor CB1, which is involved in pain perception.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against neurodegeneration in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(cyclopropylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide in lab experiments is its unique properties, which make it a promising candidate for therapeutic use. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are a number of future directions for research on 1-(cyclopropylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide. One direction is to further study its mechanism of action to better understand how it works in the body. Another direction is to explore its potential use in treating other diseases, such as multiple sclerosis and traumatic brain injury. Additionally, research could be done to optimize the synthesis method to make it more efficient and cost-effective.
Aplicaciones Científicas De Investigación
1-(cyclopropylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been studied for its potential use in treating diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(17-2-1-9-21(17)10-13-3-4-13)20-15-7-5-14(6-8-15)16-11-23-12-19-16/h5-8,11-13,17H,1-4,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVROWFMVSKZQIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2CC2)C(=O)NC3=CC=C(C=C3)C4=CSC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-nitrobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate](/img/structure/B3923678.png)
![N-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3923683.png)
![1,3-benzodioxol-5-yl{1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone](/img/structure/B3923690.png)
![4-(4-methoxy-2,6-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3923695.png)
![4,4-dimethyl-3-(2-phenylvinyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3923698.png)
![2-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methyl}nicotinic acid](/img/structure/B3923711.png)
![N-benzyl-N-[2-({2-[1-(3-methoxyphenyl)ethylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B3923712.png)

![3-(3,4-dimethoxyphenyl)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3923725.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3923737.png)

![N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3923768.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B3923774.png)